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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for commonly used assays

to measure the ATPase activity of Chromodomain-Helicase-DNA-binding protein 1 (CHD-1).

CHD-1 is a key chromatin remodeling enzyme that utilizes the energy from ATP hydrolysis to

alter nucleosome positioning, thereby playing a crucial role in various cellular processes

including transcription, DNA repair, and maintaining pluripotency.[1][2] The accurate

measurement of its ATPase activity is fundamental for understanding its enzymatic function,

regulation, and for the development of potential therapeutic inhibitors.

Introduction to CHD-1 ATPase Assays
Several robust methods are available to quantify the ATPase activity of CHD-1. The choice of

assay often depends on the specific experimental goals, such as high-throughput screening for

inhibitors or detailed kinetic characterization. The most common assays rely on detecting either

the production of ADP or the depletion of ATP. This document details three widely used

methods: the Malachite Green Assay, the NADH-Coupled ATPase Assay, and the ADP-Glo™

Luminescent Assay.

Malachite Green Assay
The Malachite Green assay is a colorimetric, endpoint assay that quantifies the amount of

inorganic phosphate (Pi) released during the ATP hydrolysis reaction.[3] The assay is based on

the formation of a colored complex between malachite green, molybdate, and free
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orthophosphate, which can be measured spectrophotometrically.[3] It is a simple and cost-

effective method suitable for both single-point measurements and high-throughput screening.

Experimental Workflow: Malachite Green Assay
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A streamlined workflow for the Malachite Green ATPase assay.

Detailed Protocol: Malachite Green Assay
Materials:

Purified CHD-1 enzyme

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL

BSA

ATP solution (10 mM stock)

Malachite Green Reagent: Prepare fresh by mixing three volumes of 0.045% Malachite

Green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4 M HCl.

Add 0.1% Triton X-100. Filter before use.

Phosphate Standard (e.g., KH2PO4) for standard curve
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Quenching solution: 34% sodium citrate or 10% SDS

96-well microplate

Procedure:

Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 50 µM) in

the assay buffer.

Reaction Setup:

In a 96-well plate, add 20 µL of assay buffer.

Add 5 µL of purified CHD-1 enzyme at the desired concentration (e.g., 50 nM).

For inhibitor studies, add the inhibitor at this step and pre-incubate with the enzyme for 10-

15 minutes at room temperature.

Initiate the reaction by adding 5 µL of ATP solution to a final concentration of 1 mM.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The

incubation time should be optimized to ensure the reaction is in the linear range.

Stop Reaction: Terminate the reaction by adding 10 µL of quenching solution.

Color Development: Add 100 µL of Malachite Green Reagent to each well. Incubate at room

temperature for 15-20 minutes to allow for color development.[4]

Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.

[4]

Data Analysis:

Subtract the absorbance of the no-enzyme control from all readings.

Generate a standard curve by plotting the absorbance of the phosphate standards versus

their concentrations.
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Determine the concentration of phosphate released in each sample using the standard

curve.

Calculate the specific activity of CHD-1 (e.g., in nmol Pi/min/mg enzyme).

NADH-Coupled ATPase Assay
The NADH-coupled assay is a continuous, kinetic assay that measures ATPase activity by

linking the production of ADP to the oxidation of NADH.[5] ADP is recycled back to ATP by

pyruvate kinase (PK), which simultaneously converts phosphoenolpyruvate (PEP) to pyruvate.

Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in

the process. The decrease in NADH concentration is monitored by the decrease in absorbance

at 340 nm.[5] This assay is particularly useful for detailed kinetic studies.

Experimental Workflow: NADH-Coupled Assay
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A continuous kinetic workflow for the NADH-coupled ATPase assay.

Detailed Protocol: NADH-Coupled ATPase Assay
Materials:

Purified CHD-1 enzyme

Assay Buffer: 50 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT

ATP solution (100 mM stock)

Phosphoenolpyruvate (PEP) (100 mM stock)
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NADH (10 mM stock)

Pyruvate kinase (PK) (e.g., 10 mg/mL)

Lactate dehydrogenase (LDH) (e.g., 5 mg/mL)

UV-transparent 96-well or 384-well plate

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

Prepare Reaction Mix: Prepare a master mix containing assay buffer, PEP (final

concentration 1-2 mM), NADH (final concentration 0.2-0.4 mM), PK (final concentration ~60

µg/mL), and LDH (final concentration ~30 µg/mL).

Reaction Setup:

In a UV-transparent plate, add the reaction mix.

Add the purified CHD-1 enzyme to the desired final concentration (e.g., 50 nM).

For inhibitor studies, add the inhibitor and pre-incubate with the enzyme and reaction mix.

Equilibration: Place the plate in a spectrophotometer pre-warmed to the desired temperature

(e.g., 30°C) and allow it to equilibrate for 5-10 minutes.

Initiate Reaction: Initiate the reaction by adding ATP to the desired final concentration (e.g.,

1-5 mM).

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in

kinetic mode, taking readings every 15-30 seconds for 15-30 minutes.

Data Analysis:

Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
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Calculate the ATPase activity using the molar extinction coefficient of NADH at 340 nm

(6220 M⁻¹cm⁻¹), taking into account the path length of the sample in the microplate well.

ADP-Glo™ Luminescent Assay
The ADP-Glo™ assay is a highly sensitive, homogeneous, luminescence-based assay that

measures the amount of ADP produced in an ATPase reaction.[6] The assay is performed in

two steps: first, the ATPase reaction is stopped, and the remaining ATP is depleted. Second,

the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce

light.[7] The luminescent signal is directly proportional to the amount of ADP generated and,

therefore, to the ATPase activity. This assay is well-suited for high-throughput screening of

inhibitors due to its high sensitivity and wide dynamic range.[8]

Experimental Workflow: ADP-Glo™ Assay
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A two-step workflow for the highly sensitive ADP-Glo™ ATPase assay.

Detailed Protocol: ADP-Glo™ Assay
Materials:

Purified CHD-1 enzyme
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Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL

BSA

ATP solution

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase

Detection Reagent

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Reaction Setup:

In a white, opaque plate, set up the ATPase reaction in a small volume (e.g., 5-10 µL)

containing assay buffer, CHD-1 enzyme, and ATP.

For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding ATP.

Incubation: Incubate the reaction at the desired temperature for an optimized period.

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the ATPase

reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

ADP Detection: Add a volume of Kinase Detection Reagent equal to the sum of the initial

reaction and the ADP-Glo™ Reagent volumes. Incubate for 30-60 minutes at room

temperature to convert ADP to ATP and generate a luminescent signal.[7]

Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Generate a standard curve with known concentrations of ADP and ATP to correlate the

luminescent signal to the amount of ADP produced.
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Calculate the concentration of ADP in each sample and determine the specific activity of

CHD-1.

Quantitative Data Summary
The following tables summarize representative quantitative data for CHD-1 ATPase activity and

its inhibition. Note that kinetic parameters can vary depending on the specific constructs,

substrates (e.g., naked DNA vs. nucleosomes), and assay conditions.

Table 1: Kinetic Parameters of Yeast Chd1 ATPase Activity

Chd1
Construct

Substrate Km (nM) kcat (min-1) Reference

Chd1ΔNC Nucleosomes Not reported 293 ± 20 [9]

Chd1ΔNC DNA Not reported 43 ± 2 [9]

Chd1 1–1305 Nucleosomes ~40 ~120 [10]

Chd1 Δ57–88 Nucleosomes ~40 ~200 [10]

Table 2: IC50 Values of Inhibitors for CHD1L ATPase Activity
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Inhibitor IC50 (µM) Assay Method Reference

C071-0684 17.36 Malachite Green [11]

CHD1Li 6.11 25.88 Malachite Green [11]

K284-5881 ~88 Malachite Green [11]

K284-5877 ~88 Malachite Green [11]

OTI-611 (6.11) Not specified Not specified [12]

Compound 18 >40 (poor solubility) Not specified [12]

Compound 20 >40 (poor solubility) Not specified [12]

Compound 8 <30 Not specified [12]

Compound 9 <30 Not specified [12]

Compound 10 <30 Not specified [12]

Compound 11 <30 Not specified [12]

Note: CHD1L is a related protein to CHD1. Data for direct CHD1 inhibitors is limited in the

public domain.

CHD-1 Signaling and Regulation
CHD-1's ATPase activity is central to its function in chromatin remodeling. This activity is

regulated by its various domains and is essential for its role in downstream cellular processes,

particularly in the DNA damage response (DDR).

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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